molecular formula C13H21BrCl2N2O B1410595 1-(3-(4-Bromophenoxy)propyl)piperazine dihydrochloride CAS No. 1956325-78-2

1-(3-(4-Bromophenoxy)propyl)piperazine dihydrochloride

Cat. No.: B1410595
CAS No.: 1956325-78-2
M. Wt: 372.1 g/mol
InChI Key: XRHUCGBZUICCKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-(3-(4-Bromophenoxy)propyl)piperazine dihydrochloride involves several steps. One common synthetic route includes the reaction of 4-bromophenol with 1,3-dibromopropane to form 3-(4-bromophenoxy)propyl bromide. This intermediate is then reacted with piperazine to yield 1-(3-(4-Bromophenoxy)propyl)piperazine. Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial production methods typically involve bulk manufacturing processes that ensure high purity and yield. These methods often include optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

1-(3-(4-Bromophenoxy)propyl)piperazine dihydrochloride undergoes various chemical reactions, including:

These reactions are typically carried out under specific conditions, such as controlled temperature and pH, to ensure the desired products are formed.

Scientific Research Applications

1-(3-(4-Bromophenoxy)propyl)piperazine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-(4-Bromophenoxy)propyl)piperazine dihydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, such as signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

1-(3-(4-Bromophenoxy)propyl)piperazine dihydrochloride can be compared with other similar compounds, such as:

  • 1-(3-(4-Chlorophenoxy)propyl)piperazine dihydrochloride
  • 1-(3-(4-Fluorophenoxy)propyl)piperazine dihydrochloride
  • 1-(3-(4-Methylphenoxy)propyl)piperazine dihydrochloride

These compounds share similar structural features but differ in their substituents on the phenoxy group.

Properties

IUPAC Name

1-[3-(4-bromophenoxy)propyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O.2ClH/c14-12-2-4-13(5-3-12)17-11-1-8-16-9-6-15-7-10-16;;/h2-5,15H,1,6-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHUCGBZUICCKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCOC2=CC=C(C=C2)Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrCl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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